molecular formula C27H32N4OS B2916383 2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-87-7

2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2916383
CAS No.: 894887-87-7
M. Wt: 460.64
InChI Key: ASKCERPGLGKNCD-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic small molecule belonging to the 1,4,8-triazaspiro[4.5]decane chemical class, which is a privileged scaffold in medicinal chemistry and pharmacological research. Compounds featuring this core structure have been investigated for their potential to modulate a variety of biological targets and pathways. Research on analogous structures has revealed significant potential in targeting central nervous system (CNS) pathways, with some derivatives acting as novel, systemically available and peripherally restricted Mu opioid agonists demonstrating potent antihyperalgesic activity in models of inflammatory and post-surgical pain . The distinct substitution pattern of this compound, featuring a benzylthio group and a cyclohexyl carboxamide, suggests it may interact with unique biological targets compared to other spirocyclic derivatives. This structural motif makes it a compelling candidate for research in high-throughput screening campaigns aimed at discovering new bioactive molecules. Its potential mechanism of action may involve the modulation of ion channel function or enzyme activity, similar to other spirocyclic compounds that have been found to selectively enhance slow inactivation of voltage-gated sodium channels, a mechanism of interest in anticonvulsant development . Researchers can utilize this compound as a chemical tool to explore novel signaling pathways, develop new disease models, and investigate the structure-activity relationships (SAR) of the 1,4,8-triazaspiro[4.5]decane family. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

3-benzylsulfanyl-N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4OS/c32-26(28-23-14-8-3-9-15-23)31-18-16-27(17-19-31)29-24(22-12-6-2-7-13-22)25(30-27)33-20-21-10-4-1-5-11-21/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKCERPGLGKNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Replacing carboxamide with carbothioamide () introduces sulfur, which may enhance metal-binding capacity or alter pharmacokinetics .
  • Electron-Withdrawing Groups : The trifluoromethyl group in improves stability and lipophilicity, a common strategy in drug design .

Pharmacological and Industrial Relevance

Physicochemical Properties

  • Lipophilicity : The benzylthio and cyclohexyl groups in the target compound likely increase logP values, favoring blood-brain barrier penetration compared to polar analogs like simufilam .
  • Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than carbothioamides, which may influence formulation strategies .

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